Viral 2'-O-Methyltransferase Specificity: m7GpppA vs. m7GpppG
The SARS-CoV nsp16 2'-O-methyltransferase exhibits strict substrate specificity, methylating m7GpppA-capped RNA but showing no detectable activity on m7GpppG-capped RNA [1]. This highlights a critical functional divergence dictated by the second nucleotide of the cap analog.
| Evidence Dimension | Enzymatic Activity (2'-O-Methylation) |
|---|---|
| Target Compound Data | Detectable methylation |
| Comparator Or Baseline | m7GpppG-capped RNA |
| Quantified Difference | No detectable activity for comparator |
| Conditions | Biochemical assay with purified SARS-CoV nsp16/nsp10 complex and capped RNA substrates. |
Why This Matters
For researchers studying coronaviral replication or developing antiviral assays, m7GpppA is the required substrate for nsp16 activity, making m7GpppG an unsuitable and non-functional substitute.
- [1] Chen, Y., Su, C., Ke, M., Jin, X., Xu, L., Zhang, Z., Wu, A., Sun, Y., Yang, Z., Tien, P., Ahola, T., Liang, Y., Liu, X., & Guo, D. (2011). Biochemical and structural insights into the mechanisms of sars coronavirus RNA ribose 2′-O-methylation by nsp16/nsp10 protein complex. PLoS Pathogens, 7(10), e1002294. View Source
